molecular formula C10H7NOS B14711635 (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde

(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde

Cat. No.: B14711635
M. Wt: 189.24 g/mol
InChI Key: MTXADZKTMUQBPZ-HWKANZROSA-N
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Description

(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde typically involves the reaction of 2-isothiocyanato-benzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2-isothiocyanato-benzaldehyde to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Formation of (E)-3-(2-isothiocyanato-phenyl)-acrylic acid.

    Reduction: Formation of (E)-3-(2-isothiocyanato-phenyl)-acryl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-isothiocyanato-phenyl)-acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the isothiocyanate and acrylaldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

(E)-3-(2-isothiocyanatophenyl)prop-2-enal

InChI

InChI=1S/C10H7NOS/c12-7-3-5-9-4-1-2-6-10(9)11-8-13/h1-7H/b5-3+

InChI Key

MTXADZKTMUQBPZ-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)N=C=S

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)N=C=S

Origin of Product

United States

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